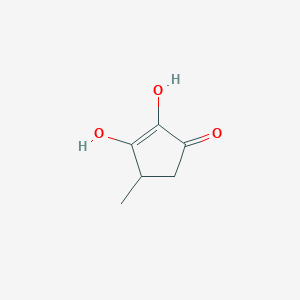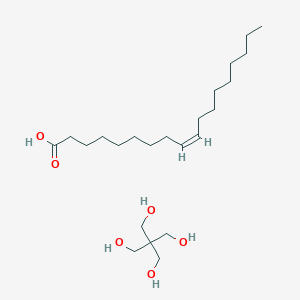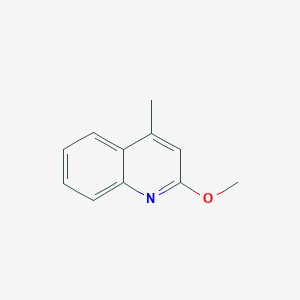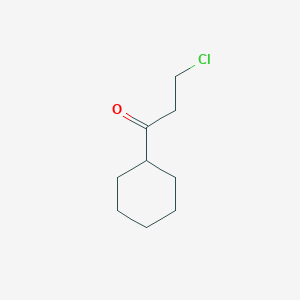
3-Chloro-1-cyclohexylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-cyclohexylpropan-1-one, also known as CCPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPO is a ketone that belongs to the family of cyclohexyl ketones and has a molecular formula of C10H15ClO.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-cyclohexylpropan-1-one is not fully understood. However, it is believed that 3-Chloro-1-cyclohexylpropan-1-one acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 3-Chloro-1-cyclohexylpropan-1-one may contribute to its anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-1-cyclohexylpropan-1-one has been shown to have anti-inflammatory and analgesic properties in animal studies. Additionally, 3-Chloro-1-cyclohexylpropan-1-one has been found to have anticonvulsant properties, which may be due to its ability to modulate the activity of ion channels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-1-cyclohexylpropan-1-one has several advantages as a chemical compound for lab experiments. It is readily available and relatively easy to synthesize. Additionally, 3-Chloro-1-cyclohexylpropan-1-one has a relatively low toxicity profile, making it a safer alternative to other compounds that may be more hazardous. However, 3-Chloro-1-cyclohexylpropan-1-one has some limitations, such as its low solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Chloro-1-cyclohexylpropan-1-one. One potential area of research is the development of new drugs that utilize 3-Chloro-1-cyclohexylpropan-1-one as an intermediate in their synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Chloro-1-cyclohexylpropan-1-one and its potential applications in the treatment of various diseases. Finally, research on the optimization of the synthesis of 3-Chloro-1-cyclohexylpropan-1-one may lead to more efficient and cost-effective methods for its production.
Métodos De Síntesis
3-Chloro-1-cyclohexylpropan-1-one can be synthesized through the reaction of cyclohexanone and chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 3-Chloro-1-cyclohexylpropan-1-one as a white crystalline solid with a melting point of 37-39°C.
Aplicaciones Científicas De Investigación
3-Chloro-1-cyclohexylpropan-1-one has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 3-Chloro-1-cyclohexylpropan-1-one is in the synthesis of pharmaceuticals. 3-Chloro-1-cyclohexylpropan-1-one can be used as an intermediate in the synthesis of various drugs such as the anti-inflammatory drug ibuprofen and the anticonvulsant drug lamotrigine.
Propiedades
Número CAS |
13487-73-5 |
|---|---|
Nombre del producto |
3-Chloro-1-cyclohexylpropan-1-one |
Fórmula molecular |
C9H15ClO |
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
3-chloro-1-cyclohexylpropan-1-one |
InChI |
InChI=1S/C9H15ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h8H,1-7H2 |
Clave InChI |
XMGIRPAJBZYJDE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)CCCl |
SMILES canónico |
C1CCC(CC1)C(=O)CCCl |
Otros números CAS |
13487-73-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



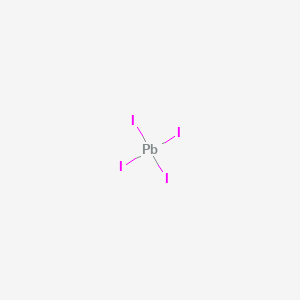
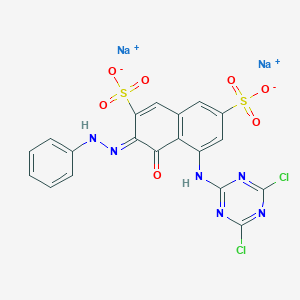
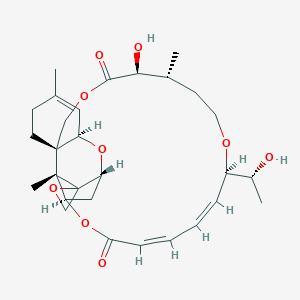
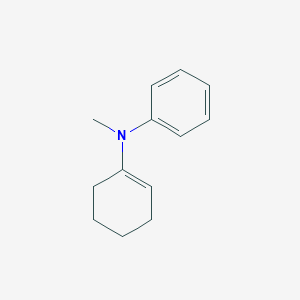

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
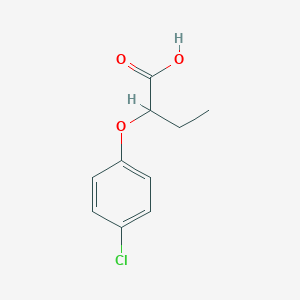
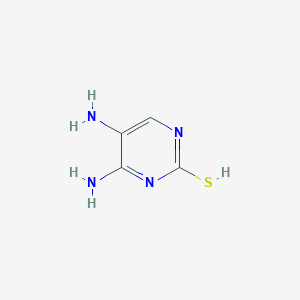
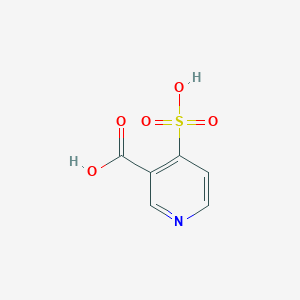
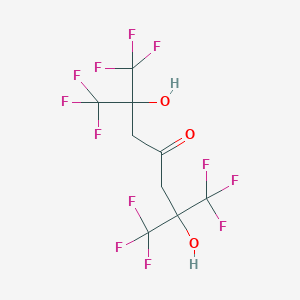
![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
